

Molecular Structure & Application Guide: (R)-(3-Fluorophenyl)oxirane

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Compound of Interest

Compound Name: (R)-(3-Fluorophenyl)oxirane

CAS No.: 403501-35-9

Cat. No.: B1359168

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Executive Summary

(R)-(3-Fluorophenyl)oxirane (also known as (R)-m-fluorostyrene oxide; CAS: 403501-35-9) is a high-value chiral building block used extensively in the synthesis of pharmaceutical intermediates.[1] It belongs to the class of styrene oxides, where the oxirane ring provides a versatile handle for nucleophilic ring-opening reactions, and the meta-fluorine atom imparts metabolic stability and modulated lipophilicity—critical parameters in modern drug design.

This guide details the molecular architecture, validated synthetic protocols, and reactivity profile of this compound, designed for researchers requiring high-purity chiral synthons.

Molecular Architecture & Stereochemistry[1]

Structural Configuration

The molecule consists of a benzene ring substituted at the meta (3-) position with a fluorine atom and at the ipso position with an oxirane (epoxide) ring. The (R)-configuration at the benzylic carbon (C1 of the ethyl chain) is the critical stereochemical feature.

- Formula: C₈H₇FO
- Molecular Weight: 138.14 g/mol [1]

- Chirality: The C-O bonds form a strained three-membered ring.[1] In the (R)-enantiomer, the oxirane oxygen is oriented such that, when viewing C1 with the lowest priority group (H) pointing away, the priority sequence (O > Phenyl > CH₂) follows a clockwise direction.

Electronic Effects of the Fluorine Substituent

The fluorine atom at the meta position exerts a strong inductive electron-withdrawing effect (-I) on the aromatic ring without the resonance donation (+R) seen in para substitution.

- Ring Deactivation: The benzene ring is electron-deficient compared to styrene oxide.[1]
- Epoxide Polarization: The electron withdrawal pulls density from the benzylic carbon, making it more electrophilic. This subtly influences the regioselectivity of ring-opening reactions compared to the non-fluorinated analog.[1]

3D Conformation

The oxirane ring is nearly planar with the benzylic carbon, but the phenyl ring rotates to minimize steric clash with the oxirane hydrogens. The C-F bond is rigid and highly polarized, often engaging in intramolecular electrostatic interactions that can influence binding affinity in protein active sites.

Synthetic Pathways[1][2][3][4][5]

Two primary routes are established for accessing high-enantiopurity (>98% ee) **(R)**-**(3-Fluorophenyl)oxirane**. [1]

Method A: Hydrolytic Kinetic Resolution (HKR)

This is the industry-standard method utilizing Jacobsen's Cobalt(salen) catalyst. It resolves the inexpensive racemic epoxide by selectively hydrolyzing the (S)-enantiomer to the diol, leaving the (R)-epoxide intact.

Protocol:

- Starting Material: Racemic 2-(3-fluorophenyl)oxirane.[1]
- Catalyst: (R,R)-Co(salen) complex (0.5 mol%).

- Reagent: Water (0.55 eq) acts as the nucleophile.[1]
- Conditions: Stir at 0–25°C for 12–24 hours.
- Purification: Fractional distillation separates the volatile (R)-epoxide from the high-boiling (S)-diol.[1]

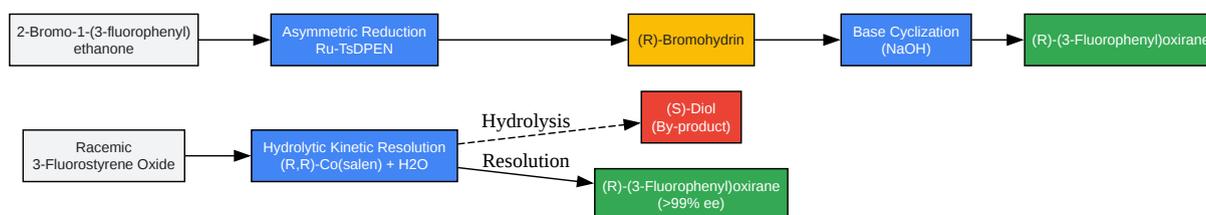
Method B: Asymmetric Transfer Hydrogenation (ATH)

This route builds the chirality before ring closure, avoiding the 50% yield loss inherent in resolution.

Protocol:

- Precursor: 2-Bromo-1-(3-fluorophenyl)ethanone.[1]
- Reduction: Ru-TsDPEN (Noyori catalyst) with formic acid/TEA yields (R)-2-bromo-1-(3-fluorophenyl)ethanol.[1]
- Cyclization: Treatment with aqueous NaOH induces intramolecular S_N2 displacement of the bromide to form the epoxide with inversion (or retention depending on conditions, typically inversion of the alkoxide intermediate).

Synthesis Workflow Diagram



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Figure 1: Comparison of Hydrolytic Kinetic Resolution (HKR) and Asymmetric Transfer Hydrogenation (ATH) pathways.

Characterization Profile

The following data validates the identity and purity of the compound.

Spectroscopic Data

Technique	Parameter	Key Signals (ppm / cm^{-1})	Assignment
^1H NMR	400 MHz, CDCl_3	7.26–7.36 (m, 1H)	Aromatic H (C5)
		7.05–7.11 (m, 1H)	Aromatic H (C6)
		6.93–7.04 (m, 2H)	Aromatic H (C2, C4)
		3.86 (dd, $J=4.1, 2.5$ Hz, 1H)	Benzylic CH (Epoxide)
		3.15 (dd, $J=5.5, 4.1$ Hz, 1H)	Terminal CH_2 (trans to Ph)
		2.76 (dd, $J=5.5, 2.5$ Hz, 1H)	Terminal CH_2 (cis to Ph)
^{13}C NMR	100 MHz, CDCl_3	163.1 (d, $J=246$ Hz)	C-F (C3)
		140.4 (d, $J=7.5$ Hz)	C-Ipso (C1)
		51.8 (d, $J=2.2$ Hz)	Benzylic C (Epoxide)
		51.3 (s)	Terminal C (Epoxide)
IR	Neat (ATR)	1250, 870	Epoxide Ring Deformation
		1590, 1485	Aromatic C=C Stretch

Physical Properties[1]

- Physical State: Colorless to pale yellow liquid.[1]
- Boiling Point: 85–90 °C at 2 mmHg (estimated based on chloro-analog).[1]
- Density: ~1.18 g/mL.[1]

- Optical Rotation: $[\alpha]^{20D}$ is negative (-) for the (R)-isomer in CHCl_3 (Note: Sign can vary by solvent; verify with chiral HPLC).

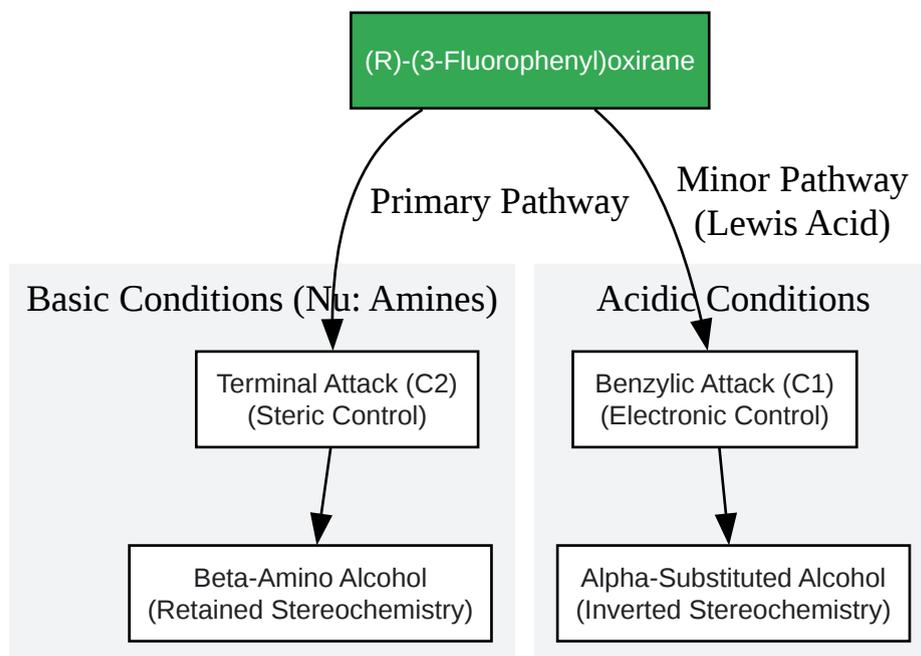
Reactivity & Pharmaceutical Applications[1][6]

Regioselective Ring Opening

The utility of **(R)-(3-Fluorophenyl)oxirane** lies in its predictable ring-opening chemistry.[1]

- Basic Conditions (Nucleophiles: Amines, Azides): Attack occurs predominantly at the terminal (less hindered) carbon (C2), yielding secondary alcohols. This preserves the stereocenter at C1.[1]
- Acidic Conditions: Attack can shift to the benzylic carbon (C1) due to stabilization of the developing positive charge, though the electron-withdrawing fluorine destabilizes the carbocation intermediate relative to unsubstituted styrene oxide, often maintaining some terminal selectivity.

Reaction Logic Diagram



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Figure 2: Regioselectivity switches based on reaction environment.

Pharmaceutical Relevance

This scaffold is a direct precursor for Fluorinated Phenylethanamines.[1]

- Beta-Adrenergic Agonists: The 3-fluoro substitution mimics the hydroxyl group of catecholamines (isostere) but blocks Catechol-O-Methyltransferase (COMT) metabolism, extending the half-life of the drug.
- Antifungal Agents: Triazole antifungals (e.g., analogs of fluconazole) often employ fluorinated epoxide intermediates to enhance metabolic stability and potency.

References

- Preparation of (S)-Methyl Glycidate via Hydrolytic Kinetic Resolution. *Organic Syntheses*, 2006, 83, 162. (Foundational protocol for Jacobsen HKR).
- Efficient kinetic resolution of para-chlorostyrene oxide... *ResearchGate*, 2025. (Analogous methodology for halogenated styrene oxides).
- Supporting Information: Synthesis of internal alkynes... *Royal Society of Chemistry*, 2025.[1] (Contains NMR data for 3-fluorostyrene derivatives).
- Regioselective Ring-Opening of Aryl Oxiranes. *Organic & Biomolecular Chemistry*, 2023. (Mechanistic insights into ring opening).
- PubChem Compound Summary: 3-Fluorostyrene. *National Library of Medicine*. [1] (Precursor properties). [1][2][3][4][5][6]

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Sources

- 1. 3-Fluorostyrene | C₈H₇F | CID 67691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Diol synthesis by addition and hydration [organic-chemistry.org]

- [3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC](#)
[[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- [4. Dynamic kinetic resolution-mediated synthesis of C-3 hydroxylated arginine derivatives - PMC](#) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- [5. researchgate.net](#) [[researchgate.net](https://www.researchgate.net)]
- [6. researchgate.net](#) [[researchgate.net](https://www.researchgate.net)]
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